4-(Bromomethyl)-2-chloro-1-methylbenzene
Overview
Description
4-(Bromomethyl)-2-chloro-1-methylbenzene, also known as 4-Bromo-2-chloro-1-methylbenzene, is an aromatic compound with a molecular formula of C7H7BrCl. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds. 4-Bromo-2-chloro-1-methylbenzene is a versatile compound that has a wide range of applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Application in Antihypertensive Medication Synthesis
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
4-(Bromomethyl)benzoic acid, a compound similar to 4-(Bromomethyl)-2-chloro-1-methylbenzene, is used as an intermediate in the synthesis of eprosartan , an antihypertensive agent.
Methods of Application
While the exact method of application is not specified, it’s likely that the bromomethyl group on the benzene ring is used to form a bond with another molecule during the synthesis of eprosartan.
Results or Outcomes
The result of this application is the production of eprosartan, a medication used to treat high blood pressure .
Application in Ligand Synthesis
Scientific Field
Organic Chemistry
Summary of the Application
4-(Bromomethyl)benzonitrile, another compound similar to 4-(Bromomethyl)-2-chloro-1-methylbenzene, is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Methods of Application
The bromomethyl group on the benzonitrile is likely used to form a bond with the pyrazolyl-pyridine group during the synthesis of the ligand .
Results or Outcomes
The result of this application is the production of a ligand with a chelating pyrazolyl-pyridine group, which could have various applications in coordination chemistry .
Application in pH Indicator Synthesis
Scientific Field
Analytical Chemistry
Summary of the Application
Bromothymol blue, a compound structurally similar to 4-(Bromomethyl)-2-chloro-1-methylbenzene, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
Methods of Application
Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator .
Results or Outcomes
The result of this application is the ability to measure the pH of a solution, particularly around neutral pH .
Application in Thiol Bromomethylation
Summary of the Application
A method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
Methods of Application
The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH .
Results or Outcomes
The result of this application is the preparation of structurally diverse α-bromomethyl sulfides .
properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSRNTYMIAEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617259 | |
Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloro-1-methylbenzene | |
CAS RN |
647037-49-8 | |
Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647037-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.